N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” contains a furan ring and a triazole ring. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole derivatives also have a wide range of biological activities and are used in medicinal chemistry as building blocks for various drugs.
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Furan and triazole derivatives generally exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Furan and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the biological activities of furan and triazole derivatives, it could potentially have a wide range of effects .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-10-11(16-17-18)14(20)15-9-12(13-3-2-6-21-13)19-4-7-22-8-5-19/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKYTCCHLHBRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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